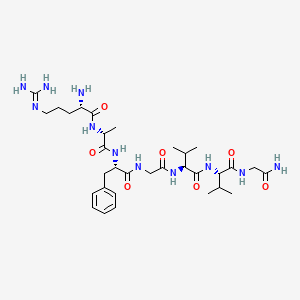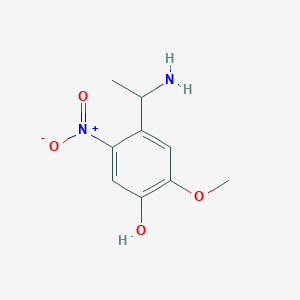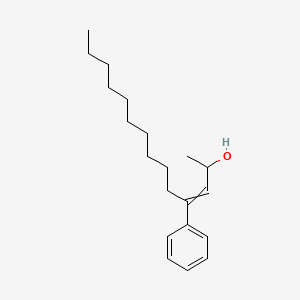
4-Phenyltetradec-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyltetradec-3-en-2-ol is an organic compound characterized by a phenyl group attached to a tetradecene chain with a hydroxyl group at the second carbon. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyltetradec-3-en-2-ol typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific steps include:
Formation of the Ylide: A phosphonium salt is treated with a strong base like sodium hydride to form the ylide.
Wittig Reaction: The ylide reacts with a suitable aldehyde, such as benzaldehyde, to form the desired alkene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions, such as temperature and pressure, further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Phenyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of 4-phenyltetradec-3-en-2-one.
Reduction: Formation of 4-phenyltetradecane-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-Phenyltetradec-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Phenyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-en-2-ol: A shorter chain analog with similar reactivity.
4-Phenyl-3-buten-2-ol: Another analog with a different position of the double bond.
Uniqueness
4-Phenyltetradec-3-en-2-ol stands out due to its longer aliphatic chain, which imparts unique physical and chemical properties, making it more suitable for specific applications in industry and research.
Properties
CAS No. |
917883-12-6 |
|---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
4-phenyltetradec-3-en-2-ol |
InChI |
InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-11-16-20(17-18(2)21)19-14-12-10-13-15-19/h10,12-15,17-18,21H,3-9,11,16H2,1-2H3 |
InChI Key |
FVPRAWIJVFIBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=CC(C)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
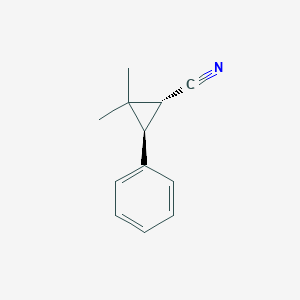
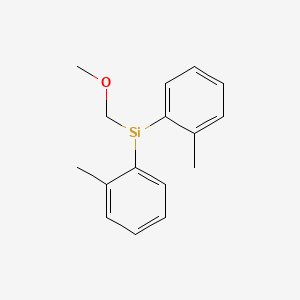
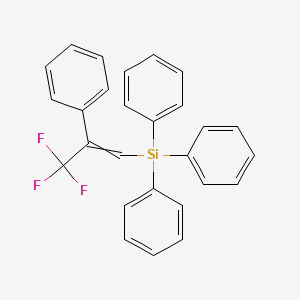
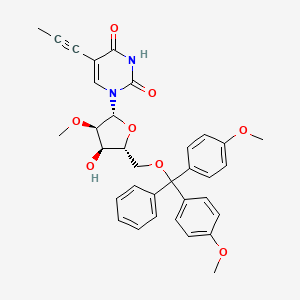
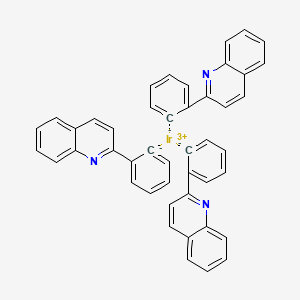

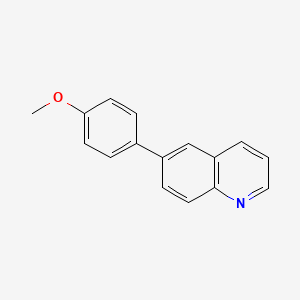
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)


